molecular formula C12H9N3 B3386803 2-Azidobiphenyl CAS No. 7599-23-7

2-Azidobiphenyl

Cat. No. B3386803
CAS RN: 7599-23-7
M. Wt: 195.22 g/mol
InChI Key: OUMDYYHOXIUBIO-UHFFFAOYSA-N
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Description

2-Azidobiphenyl is an organic compound with the molecular formula C12H9N3 . It is used in various chemical reactions and has been studied in the context of synthesizing other compounds .


Synthesis Analysis

The synthesis of 2-Azidobiphenyl involves various chemical reactions. One approach involves the use of 2′-amino precursors by diazotransfer reaction . Another method involves the photolysis of 2-azidobiphenyl with the help of a conventional UV-lamp, which has been used for the synthesis of carbazole .


Molecular Structure Analysis

The molecular structure of 2-Azidobiphenyl is determined by its molecular formula, C12H9N3 . The exact structure can be analyzed using X-ray techniques .


Chemical Reactions Analysis

2-Azidobiphenyl participates in various chemical reactions. For instance, it can undergo in situ thermocyclization to give 9H-carbazole-2,7-dicarboxylic acid . It can also be used in the synthesis of 4-aminobiphenyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azidobiphenyl can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .

Scientific Research Applications

  • Antimicrobial Properties : 2-Azidobiphenyl derivatives, such as 2-hydroxydiphenyl ethers, have been found to exhibit broad-spectrum antibacterial properties. They target the FabI component of the fatty acid synthase system in bacteria, effectively inhibiting fatty acid synthesis both in vivo and in vitro. These compounds contradict the previous view that they disrupt membranes directly, suggesting a more specific mode of action. This discovery is significant as it indicates the potential of these compounds to select for resistant bacterial populations due to their widespread use (Heath et al., 1998).

  • Photoreactivity and Formation of Arylnitrene : Research on the crystal structures of arylazides, including 2-azidobiphenyl, has shown that upon UV irradiation at low temperatures, these compounds undergo a transformation. In the case of 2-azidobiphenyl, about 20% of the molecules convert to triplet 2-biphenylnitrene and dinitrogen molecules. This finding is crucial for understanding the photoreactivity of these compounds and their potential applications in photochemical processes (Takayama et al., 2010).

  • Synthesis of Carbazoles in Aqueous Solution : A novel protocol using 2-azidobiphenyls has been developed for the synthesis of carbazoles, an important class of organic compounds. This method utilizes visible light in an aqueous solution, marking a significant advancement in green chemistry. It has potential applications in biochemistry due to its effectiveness in synthesizing various bioactive natural alkaloids with nitrogen as the sole byproduct (Yang et al., 2018).

  • Drug Immobilization on Dressing Foam : Azidophenyl alginate, derived from 2-azidobiphenyl, has been developed for use in dressing foam with drug immobilization capabilities. This study confirms the biocompatibility and effective drug release properties of Az-alginate, indicating its potential application in medical dressings (Kim et al., 2017).

  • Chemical Biology and RNA Modification : Azides, such as those derived from 2-azidobiphenyl, are used as bioorthogonal reporter moieties for site-specific labeling and functionalization of RNA. This application is crucial for probing RNA biology, as it enables the synthesis of azido-modified nucleic acids. The method is efficient for preparing RNA with internal 2′-azido modifications, paving the way for biotechnological applications, particularly in siRNA technologies (Moreno et al., 2022).

properties

IUPAC Name

1-azido-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-15-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMDYYHOXIUBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226886
Record name 1,1'-Biphenyl, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidobiphenyl

CAS RN

7599-23-7
Record name 1,1'-Biphenyl, 2-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azidobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 2-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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